(R)-Timolol
(R)-Timolol
(R)-timolol is the (R)-(+) (less active) enantiomer of timolol. It is an enantiomer of a (S)-timolol (anhydrous).
Brand Name:
Vulcanchem
CAS No.:
26839-76-9
VCID:
VC0041137
InChI:
InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1
SMILES:
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O
Molecular Formula:
C13H24N4O3S
Molecular Weight:
316.42 g/mol
(R)-Timolol
CAS No.: 26839-76-9
Reference Standards
VCID: VC0041137
Molecular Formula: C13H24N4O3S
Molecular Weight: 316.42 g/mol
CAS No. | 26839-76-9 |
---|---|
Product Name | (R)-Timolol |
Molecular Formula | C13H24N4O3S |
Molecular Weight | 316.42 g/mol |
IUPAC Name | (2R)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
Standard InChI | InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m1/s1 |
Standard InChIKey | BLJRIMJGRPQVNF-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)NC[C@H](COC1=NSN=C1N2CCOCC2)O |
SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |
Canonical SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |
Description | (R)-timolol is the (R)-(+) (less active) enantiomer of timolol. It is an enantiomer of a (S)-timolol (anhydrous). |
Synonyms | (+)-Timolol; (R)-(+)-Timolol; L 714465; d-Timolol; (R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol; (+)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol |
PubChem Compound | 168613 |
Last Modified | Nov 11 2021 |
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